Quinolin-4-ylboronic acid hydrochloride
Description
Significance of Boronic Acids in Contemporary Organic Synthesis
Boronic acids, organic compounds featuring a C-B bond with two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic chemistry. rsc.orglibretexts.org Their prominence stems from their versatile reactivity, general stability, low toxicity, and the environmentally benign nature of their byproducts. nih.govrsc.org A key application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction is widely used to synthesize complex molecules like biaryls, polyolefins, and styrenes, which are crucial scaffolds in pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgresearchgate.net
The mechanism of the Suzuki coupling involves an oxidative addition of a halide to a palladium(0) catalyst, followed by transmetalation with a boronate species (formed by activating the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov The compatibility of boronic acids with a wide array of functional groups and their relative stability to air and moisture make them superior to many other organometallic reagents. rsc.orgnih.gov Beyond cross-coupling, boronic acids are utilized in molecular recognition, particularly for sensing carbohydrates, and have growing applications in medicinal chemistry as enzyme inhibitors. rsc.org
Overview of the Quinoline (B57606) Heterocyclic System in Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. nih.govnih.gov This nitrogen-containing aromatic system is a core component of numerous natural products, particularly alkaloids, and a vast number of synthetic compounds with significant pharmacological activities. nih.govnih.gov Quinoline and its derivatives exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antibacterial, antimalarial, and antiviral properties. nih.govresearchgate.net
As a weak tertiary base, quinoline can form salts with acids, and its structure allows for functionalization at various positions through reactions like electrophilic and nucleophilic substitutions. nih.goveurekaselect.com This chemical versatility makes it an attractive building block for designing and synthesizing novel therapeutic agents. researchgate.net The development of efficient synthetic protocols, including classical methods like the Skraup and Doebner-von Miller reactions, as well as modern transition-metal-catalyzed reactions, has further expanded the accessibility and diversity of quinoline-based compounds for chemical research. nih.govnih.gov
Specific Research Focus on Quinolin-4-ylboronic Acid Hydrochloride and its Analogues
This compound represents a specialized chemical reagent that merges the advantageous properties of both the boronic acid functional group and the quinoline heterocyclic system. The hydrochloride salt form of the compound is primarily utilized to enhance its stability and improve its handling characteristics, as the free base may be less stable.
The primary research application for this compound is as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov It allows for the direct installation of the quinoline-4-yl moiety onto other molecular scaffolds. nih.gov This is of significant interest in medicinal chemistry for the development of novel drug candidates, given the established biological importance of the quinoline core. researchgate.net For instance, coupling quinolin-4-ylboronic acid with various aryl or heteroaryl halides can generate libraries of complex molecules for screening against various diseases. researchgate.netacs.org
Research into analogues of Quinolin-4-ylboronic acid, such as those with different substitution patterns on the quinoline ring or modifications of the boronic acid group (e.g., trifluoroborate salts), is crucial for structure-activity relationship (SAR) studies. nih.gov By systematically altering the structure, chemists can fine-tune the electronic and steric properties of the resulting molecules to optimize their biological activity, selectivity, and pharmacokinetic profiles. acs.org The study of such analogues helps in understanding how the placement of the boronic acid group on the quinoline ring influences reactivity and biological function. nih.gov
Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₉BClNO₂ |
| Molecular Weight | 209.44 g/mol |
| IUPAC Name | quinolin-4-ylboronic acid;hydrochloride |
| Synonyms | 4-Quinolineboronic acid hydrochloride |
| CAS Number | 148443-41-6 |
Data sourced from publicly available chemical supplier information. chemicalregister.com
Structure
2D Structure
Properties
Molecular Formula |
C9H9BClNO2 |
|---|---|
Molecular Weight |
209.44 g/mol |
IUPAC Name |
quinolin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H |
InChI Key |
UJXFXGRENMLARN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NC2=CC=CC=C12)(O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Quinolin 4 Ylboronic Acid Hydrochloride and Its Derivatives
Direct Borylation Strategies for the Quinoline (B57606) Core
Direct C-H borylation is an atom-economical and increasingly favored method for synthesizing organoboron compounds. It avoids the pre-installation of a functional group, thereby shortening synthetic sequences. For the quinoline system, achieving regioselectivity is a primary challenge due to the presence of multiple C-H bonds with varying reactivities.
Palladium catalysis for C-H activation and borylation represents a significant area of research, though its application to heteroaromatic systems like quinoline has faced challenges. nih.gov The development of effective ligands is crucial to promote the C-H activation step and facilitate the reductive elimination of the borylated product. nih.gov While direct Pd-catalyzed C-4 borylation of unsubstituted quinoline is not commonly reported, related C-H functionalizations provide insight into potential pathways. For instance, Pd-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C-8 position, a deviation from the more common C-2 selectivity observed in other functionalizations. acs.org This highlights the profound influence of directing groups and reaction conditions on site selectivity. The development of a broadly applicable Pd-catalyzed C(sp³)–H borylation method using a quinoline-based ligand underscores the potential of this catalytic system, though challenges remain in adapting it for the direct borylation of the quinoline core itself. nih.gov
A more established palladium-catalyzed route to arylboronic acids is the Miyaura borylation reaction. nih.gov This cross-coupling reaction typically involves an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govmdpi.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronic ester. mdpi.com This approach is technically an indirect pathway as it requires a pre-functionalized quinoline (see Section 2.2.1), but it is a cross-coupling reaction that forms the boronic acid derivative. The resulting boronic ester can then be hydrolyzed to the desired boronic acid. nih.gov
Achieving regiocontrol in the borylation of quinolines is a significant synthetic hurdle that has been addressed using various transition metal catalysts and strategic modifications to the quinoline substrate.
Directing Groups: The use of a directing group, such as an N-oxide, on the quinoline nitrogen can steer functionalization to specific positions. For example, N-oxides are powerful directing groups for achieving C-2 and C-8 functionalization under mild conditions. acs.orgresearchgate.net
Alternative Metal Catalysts: Research has expanded beyond palladium to other transition metals that exhibit different regioselectivities.
Iridium Catalysis: Iridium-based catalysts have been successfully employed for the C-3 borylation of quinoline using bis(pinacolato)diboron. researchgate.net
Cobalt Catalysis: A cobalt-hydride complex has been shown to catalyze the selective 1,4-bis-borylation of quinolines, yielding 1,4-bis-borylated tetrahydroquinolines with the boryl group introduced specifically at the C-4 position. nih.gov
Manganese Catalysis: Manganese pincer complexes have been developed for the 1,4-hydroboration of quinolines, demonstrating good regioselectivity. chinesechemsoc.org
Ligand Control: The choice of ligand can dramatically influence the outcome of the reaction. In dearomative hydroboration reactions, different phosphine (B1218219) ligands can be used to selectively produce either 5,6- or 5,8-hydroborated quinolines. acs.orgnih.gov
| Catalyst System | Substrate | Borylation Position | Reference |
|---|---|---|---|
| Iridium | Quinoline | C-3 | researchgate.net |
| Cobalt | Quinoline | C-4 (in 1,4-bis-borylation) | nih.gov |
| Manganese | Quinoline | 1,4-hydroboration | chinesechemsoc.org |
| Palladium (with N-Oxide) | Quinoline N-Oxide | C-8 (Arylation) | acs.org |
Indirect Synthetic Pathways
Indirect methods, which start from quinolines bearing a functional group at the 4-position, are robust and widely used strategies for the synthesis of quinolin-4-ylboronic acid and its derivatives.
The most common indirect route involves the palladium-catalyzed Miyaura borylation of a 4-haloquinoline, typically 4-chloroquinoline (B167314). nih.gov This reaction couples the haloquinoline with a diboron reagent, most frequently bis(pinacolato)diboron (B₂pin₂), to form the corresponding quinolin-4-ylboronic acid pinacol (B44631) ester. This method has proven effective even for structurally complex and hindered chloroquinolines and is suitable for gram-scale synthesis. nih.gov The reaction is typically carried out using a palladium catalyst, a suitable ligand (e.g., XPhos), and a base in an organic solvent like 1,4-dioxane. nih.gov
| Substrate (4-Chloroquinoline derivative) | Catalyst/Ligand | Base | Yield of Borylated Product |
|---|---|---|---|
| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Pd₂(dba)₃ / SPhos | KOAc | 80% |
| 4-Chloroquinoline | Pd₂(dba)₃ / SPhos | KOAc | 52% |
The direct products of most borylation reactions are boronic esters, such as pinacol esters, which are valued for their stability and ease of purification compared to boronic acids. rsc.org These esters serve as key intermediates that are subsequently converted to the final boronic acid or its salts.
Hydrolysis to Boronic Acid: The quinolin-4-ylboronic acid pinacol ester can be hydrolyzed to the corresponding quinolin-4-ylboronic acid. This conversion can be achieved using various methods, such as treatment with silica (B1680970) gel in a mixture of ethyl acetate (B1210297) and water. nih.gov
Formation of Trifluoroborate Salts: Alternatively, the boronic ester can be treated with reagents like potassium hydrogen fluoride (B91410) (KHF₂) to yield stable potassium trifluoroborate salts. nih.gov These salts are often crystalline, stable solids that can be easily handled and stored, and they can be used directly in coupling reactions or converted back to the boronic acid when needed.
Protodeboronation: It is important to note that the carbon-boron bond of boronic esters can be cleaved to form a C-H bond under certain conditions, a reaction known as protodeboronation. rsc.org While this is often an undesired side reaction, it can be a useful transformation in specific synthetic contexts.
The final step to obtain the title compound, quinolin-4-ylboronic acid hydrochloride, involves treating the free boronic acid with hydrochloric acid. This protonates the quinoline nitrogen, forming the hydrochloride salt, which often improves the compound's stability and solubility in aqueous media.
Scalable Synthetic Protocols and Gram-Scale Production
The synthesis of this compound on a gram scale can be efficiently achieved through a multi-step process commencing from readily available starting materials. The key transformations involve the formation of the quinoline core, followed by a palladium-catalyzed borylation and subsequent conversion to the hydrochloride salt.
A significant breakthrough in the scalable synthesis of quinoline derivatives is the palladium-catalyzed C-4 borylation of chloroquinolines. This method has been shown to be suitable for gram-scale production. The process typically involves the reaction of a 4-haloquinoline, such as 4-chloroquinoline, with a diboron reagent in the presence of a palladium catalyst and a suitable base. exlibrisgroup.com
One reported one-pot, two-step protocol for the borylation and subsequent arylation of 4-chloroquinolines highlights the efficiency of this approach. In the first step, the borylation of 4-chloroquinoline is carried out using bis(pinacolato)diboron (B₂pin₂) or bis(neopentylglycolato)diboron in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a base such as potassium acetate (KOAc). This reaction yields the corresponding quinoline-4-boronic acid ester intermediate. exlibrisgroup.com
The subsequent step in a fully scalable synthesis is the hydrolysis of the boronic acid ester to the free quinolin-4-ylboronic acid. This transformation is typically achieved by treating the ester with an aqueous acid or base. While various methods exist for the hydrolysis of boronic esters, for a scalable process, conditions that allow for easy isolation of the product are preferred. organic-chemistry.org
The final stage in the preparation of the target compound is the formation of the hydrochloride salt. This is generally accomplished by treating a solution of quinolin-4-ylboronic acid with hydrochloric acid. The basic nitrogen atom of the quinoline ring is protonated, leading to the formation of the corresponding hydrochloride salt, which can then be isolated by precipitation and filtration. While this is a standard chemical transformation, specific conditions for the scalable production of this compound would involve careful control of solvent, temperature, and stoichiometry to ensure high yield and purity of the final product.
The following table summarizes a potential scalable synthetic route based on the available literature:
| Step | Starting Material | Reagents and Conditions | Product | Key Findings |
| 1 | 4-Chloroquinoline | Bis(pinacolato)diboron (B₂pin₂), Pd(PPh₃)₂Cl₂, KOAc, Solvent (e.g., Dioxane), Heat | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | Palladium-catalyzed borylation is efficient for gram-scale synthesis. exlibrisgroup.com |
| 2 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization | Quinolin-4-ylboronic acid | Hydrolysis of the boronic ester is a standard and scalable procedure. organic-chemistry.org |
| 3 | Quinolin-4-ylboronic acid | Hydrochloric acid (HCl) in a suitable solvent (e.g., Ether, Dioxane) | This compound | Standard acid-base reaction to form the hydrochloride salt. |
Table 1: Proposed Scalable Synthetic Route to this compound
Chemical Transformations and Reactivity Profiles of Quinolin 4 Ylboronic Acid Hydrochloride
Cross-Coupling Reactions Utilizing the Boronic Acid Moiety
The boronic acid functional group of quinolin-4-ylboronic acid is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is most frequently exploited in palladium- and copper-catalyzed cross-coupling reactions. The hydrochloride salt is typically used in reactions that employ a base, which neutralizes the HCl and activates the boronic acid for subsequent catalytic steps.
The Suzuki-Miyaura reaction is the most prominent application of quinolin-4-ylboronic acid, enabling the formation of a C-C bond between the quinoline (B57606) C4-position and a variety of sp²-hybridized carbon atoms. This reaction is fundamental for synthesizing 4-aryl and 4-vinyl quinolines, which are common motifs in medicinal chemistry and materials science. The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The success of the Suzuki-Miyaura coupling of quinolin-4-ylboronic acid with organic halides is highly dependent on the choice of the palladium catalyst and the associated ligand. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition. nih.gov Therefore, catalytic systems are often designed to overcome this challenge and facilitate efficient coupling.
Early and common systems utilize palladium sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with phosphine (B1218219) ligands. researchgate.netorganic-chemistry.org However, for more challenging substrates, such as aryl chlorides, or to improve reaction efficiency, advanced catalytic systems employing bulky, electron-rich phosphine ligands have been developed. These ligands, often referred to as Buchwald ligands, are designed to stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Examples of such ligands that have proven effective for coupling nitrogen-rich heterocycles include SPhos, XPhos, and RuPhos. nih.govnih.gov The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, water, toluene) is also critical for optimizing reaction outcomes. nih.govnih.gov
| Palladium Source | Ligand | Typical Substrate Class | Key Features |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Aryl Bromides/Iodides | Classical, widely available catalyst. researchgate.net |
| Pd(OAc)₂ | PCy₃ (Tricyclohexylphosphine) | Aryl Triflates | Effective for triflate electrophiles. organic-chemistry.org |
| Pd₂(dba)₃ | SPhos / XPhos | Aryl Chlorides / Bromides | Bulky, electron-rich ligands for challenging substrates and N-heterocycles. nih.gov |
| Pd(OAc)₂ | RuPhos | Heteroaryl Chlorides | Highly active for heteroaryl coupling, particularly with trifluoroborate salts. nih.gov |
| Pd(OAc)₂ | (2-Mesitylindenyl)dicyclohexylphosphine | Aryl/Heteroaryl Chlorides | Promotes high activity in aqueous media. nih.gov |
Quinolin-4-ylboronic acid and its derivatives demonstrate broad substrate scope in Suzuki-Miyaura couplings, reacting efficiently with a wide range of aryl and heteroaryl halides and triflates. The reaction tolerates various functional groups on the coupling partner, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., cyano, nitro) substituents. researchgate.netresearchgate.net
Research has shown successful couplings with substituted phenyl halides, naphthyl halides, and various heterocyclic halides. For instance, the coupling of 4-chloro-quinoline derivatives with substituted phenylboronic acids proceeds in good yields. researchgate.net Conversely, the coupling of quinolineboronic acid derivatives, such as potassium quinolinyltrifluoroborates, with partners like 4-chlorobenzonitrile (B146240) has been demonstrated to be highly efficient, affording the desired biaryl products in excellent yields. nih.gov The efficiency of these reactions underscores the robustness of the Suzuki-Miyaura coupling for accessing complex quinoline-based molecules.
| Quinoline Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Methoxy-4-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | researchgate.net |
| 6-Nitro-4-chloroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | researchgate.net |
| Potassium isoquinolin-4-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | THF/H₂O | 85 | nih.gov |
| Potassium quinolin-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | THF/H₂O | 88 | nih.gov |
*Note: Data for closely related quinoline trifluoroborate isomers are shown to illustrate typical reaction efficiencies.
The transmetalation step is the crucial bond-forming stage in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center. rsc.orgresearchgate.net For quinolin-4-ylboronic acid, this process requires the presence of a base. The base plays a critical role by reacting with the boronic acid (ArB(OH)₂) to form a more nucleophilic anionic boronate species (ArB(OH)₃⁻). organic-chemistry.orgresearchgate.net This activation is essential for the subsequent transfer to the palladium(II) halide complex (R-Pd(II)-X-L₂), which is formed after the initial oxidative addition step.
Two primary pathways for transmetalation are generally considered:
Reaction via a Hydroxopalladium(II) Complex: The base (e.g., OH⁻) first displaces the halide on the palladium complex to form a palladium-hydroxo species (R-Pd(II)-OH-L₂). This complex then reacts with the neutral boronic acid, facilitating the transfer of the quinolyl group to palladium and forming a B-O-Pd linkage. rsc.orgresearchgate.net
Reaction via an Anionic Boronate: The activated anionic boronate (quinolin-4-yl-B(OH)₃⁻) directly attacks the palladium(II) halide complex, displacing the halide and forming the diorganopalladium(II) intermediate (R-Pd(II)-Ar-L₂). researchgate.net
Detailed mechanistic studies, often using model systems, indicate that the precise pathway can depend on the specific reaction conditions, ligands, and substrates. illinois.edudigitellinc.com The transmetalation proceeds with retention of configuration at the carbon center being transferred. nih.gov The formation of a palladium-oxygen-boron linkage is considered a key feature of the pre-transmetalation intermediate. researchgate.net
Beyond the palladium-catalyzed Suzuki reaction, the boronic acid moiety of Quinolin-4-ylboronic acid can participate in other important cross-coupling transformations, notably the copper-catalyzed Chan-Lam coupling.
The Chan-Lam (or Chan-Evans-Lam) coupling reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction couples an aryl boronic acid with an amine or an alcohol, using a copper catalyst (e.g., copper(II) acetate) and often proceeding in the presence of air (oxygen) at room temperature. youtube.comalfa-chemistry.com For quinolin-4-ylboronic acid, this provides a direct route to 4-aminoquinolines and 4-alkoxy/aryloxy-quinolines.
The mechanism is believed to involve the formation of a copper(II)-boronic acid complex. Oxidation to a transient copper(III) species, followed by coordination of the amine or alcohol and subsequent reductive elimination, yields the C-N or C-O coupled product and a copper(I) species, which is re-oxidized to copper(II) by oxygen to complete the catalytic cycle. wikipedia.orgalfa-chemistry.com
Additionally, nickel-catalyzed cross-couplings have been developed that utilize aryl boronic acids to couple with N-acyliminium ions derived from quinolines, providing another pathway for C-C bond formation under different catalytic conditions. ucla.edu
Suzuki-Miyaura Coupling Reactions
Conversions to Related Organoboron Compounds
Quinolin-4-ylboronic acid hydrochloride can be readily converted into other organoboron compounds that may offer advantages in terms of stability, solubility, or reactivity in specific applications. These derivatives are often more robust towards protodeboronation, a common side reaction with heteroarylboronic acids. nih.gov
Key transformations include:
Formation of Boronate Esters: Boronic acids react with diols, such as pinacol (B44631) or neopentyl glycol, under dehydrating conditions to form cyclic boronate esters (e.g., quinolin-4-ylboronic acid pinacol ester). These esters are generally more stable, crystalline solids that are less prone to degradation and are highly effective in Suzuki-Miyaura couplings. nih.govrsc.org
Formation of Potassium Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) (KHF₂) converts the boronic acid into a highly stable, crystalline potassium quinolin-4-yltrifluoroborate salt (K[C₉H₆NBF₃]). nih.govrsc.org These salts are air- and moisture-stable, easy to handle, and serve as excellent coupling partners in Suzuki reactions, often requiring specific activation conditions (e.g., a strong base like Cs₂CO₃). nih.govnih.gov
Formation of Diethanolamine Adducts: Boronic acids can form stable, crystalline complexes with diethanolamine. These adducts, sometimes called 'dabornates', can mask the boronic acid, enhancing its stability for storage and handling, and can be used directly in certain coupling reactions. youtube.com
| Starting Material | Reagent(s) | Product | Key Advantage |
|---|---|---|---|
| Quinolin-4-ylboronic acid | Bis(pinacolato)diboron (B136004) (B₂(pin)₂) / Catalyst | Quinolin-4-ylboronic acid pinacol ester | Improved stability, solubility in organic solvents. rsc.org |
| Quinolin-4-ylboronic acid | Potassium hydrogen fluoride (KHF₂) | Potassium quinolin-4-yltrifluoroborate | High stability to air, moisture, and chromatography. nih.gov |
| Quinolin-4-ylboronic acid | Diethanolamine | Diethanolamine adduct of quinolin-4-ylboronic acid | Enhanced air and water stability for storage. youtube.com |
Synthesis of Aryltrifluoroborate Salts
Boronic acids are frequently converted into their corresponding potassium aryltrifluoroborate salts to enhance their stability and ease of handling. sigmaaldrich.com This transformation is particularly useful for boronic acids that may be prone to degradation or trimerization into boroxines. sigmaaldrich.com The synthesis involves the reaction of the boronic acid with a bifluoride salt, typically potassium hydrogen fluoride (KHF₂), in an aqueous or alcoholic medium. organic-chemistry.org
The general reaction converts the neutral boronic acid into an anionic trifluoroborate salt. This process increases the nucleophilicity of the organic group attached to boron, and the resulting salts are often crystalline, air-stable solids that are easy to purify and store for extended periods. sigmaaldrich.com For this compound, the reaction would proceed by treating the boronic acid with KHF₂ to yield potassium quinolin-4-yltrifluoroborate.
| Reactant | Reagent | Solvent | Product | Typical Conditions |
|---|---|---|---|---|
| Arylboronic Acid (e.g., Quinolin-4-ylboronic acid) | Potassium hydrogen fluoride (KHF₂) | Methanol/Water or Acetonitrile/Water | Potassium Aryltrifluoroborate (e.g., Potassium quinolin-4-yltrifluoroborate) | Stirring at room temperature. organic-chemistry.org |
Formation of Organoboron Heterocycles (e.g., Oxaboroles)
Quinolin-4-ylboronic acid can serve as a precursor for the synthesis of more complex organoboron heterocycles. One notable example is the formation of quinoline-linked covalent organic frameworks (COFs) with boronic acid functionality. In a post-synthetic modification strategy, an imine-linked COF was converted into a highly stable quinoline-linked boronic acid-functionalized COF (COF-366-BA) through an aza-Diels-Alder reaction. nih.gov This process creates a robust material where the quinoline boronic acid moiety is integrated into a larger, porous, and crystalline structure. nih.gov Such materials have shown enhanced chemical and thermal stability, making them suitable for applications like selective adsorption. nih.gov
Another important class of organoboron heterocycles is benzoxaboroles, which contain a phenyl ring fused to an oxaborole ring. scirp.org These structures generally exhibit greater stability compared to their corresponding phenylboronic acid precursors. scirp.org While specific synthesis of a simple oxaborole directly from this compound is not widely documented, the general principle involves the intramolecular cyclization of an ortho-substituted boronic acid. The development of benzoxaborole drugs has spurred significant interest in the chemistry of heterocycles derived from boronic acids. beilstein-institut.de
Electrophilic and Nucleophilic Reactivity at the Boron Center
The reactivity of this compound is characterized by the dual nature of its boron center.
Electrophilic Reactivity: The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid and thus electrophilic. nih.govnih.gov It can accept a pair of electrons from a nucleophile. The electrophilicity of the boron center is significantly influenced by substituents on the aromatic ring. nih.gov In Quinolin-4-ylboronic acid, the electron-withdrawing nature of the nitrogen-containing quinoline ring enhances the Lewis acidity of the boron atom. This effect is further amplified in the hydrochloride salt form, where the protonated nitrogen atom makes the ring system even more electron-deficient. This increased electrophilicity facilitates reactions such as the formation of tetrahedral boronate complexes with nucleophiles like hydroxide (B78521) or alcohols. nih.govnih.gov
Nucleophilic Reactivity: While the trivalent boron atom is electrophilic, the organoboron compound as a whole can exhibit nucleophilic characteristics under certain conditions. Upon reaction with a Lewis base (such as hydroxide), the boronic acid is converted into a tetrahedral, anionic boronate complex (e.g., [Quinolin-4-yl-B(OH)₃]⁻). nih.gov In this state, the complex is electron-rich, and the organic group attached to the boron can act as a nucleophile in transmetalation steps, which is the basis for its utility in cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com Furthermore, certain boron cluster compounds have been shown to act as potent, sterically unprotected boron nucleophiles. nih.gov
Stability and Degradation Pathways (e.g., Protodeboronation)
The stability of boronic acids is a critical factor in their storage and application. A primary degradation pathway is protodeboronation, a reaction that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org
The rate of protodeboronation is highly dependent on the pH of the medium and the electronic properties of the organic substituent. ed.ac.uknih.gov Studies on various heteroaromatic boronic acids have shown that their stability can vary over several orders of magnitude. nih.gov For pyridylboronic acids, the position of the nitrogen atom relative to the boronic acid group is crucial. 2-Pyridylboronic acid is known to undergo rapid protodeboronation, especially at neutral pH, via the fragmentation of a zwitterionic intermediate. ed.ac.uknih.govresearchgate.net In contrast, 3- and 4-pyridylboronic acids are significantly more stable. ed.ac.uknih.govresearchgate.net
Quinolin-4-ylboronic acid is structurally analogous to 4-pyridylboronic acid. Research indicates that 4-pyridylboronic acid is very stable, with a protodeboronation half-life of over a week even at elevated temperatures (70 °C) and high pH. nih.govresearchgate.net This suggests that Quinolin-4-ylboronic acid also possesses considerable stability against protodeboronation, a favorable characteristic for its use in synthesis. Oxidation, often mediated by reactive oxygen species, represents another potential degradation pathway, converting the boronic acid into the corresponding alcohol (a quinolinol) and boric acid. nih.govpnas.org
| Compound | Condition | Approximate Half-life (t1/2) | Reference |
|---|---|---|---|
| 5-Thiazolylboronic acid | pH 7, 70 °C | ~25-50 seconds | nih.gov |
| 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds | nih.gov |
| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | nih.gov |
| Quinolin-4-ylboronic acid (by analogy) | High pH, 70 °C | Expected to be high (> 1 week) | nih.govresearchgate.net |
Advanced Applications in Organic Synthesis and Chemical Development
Building Blocks for Complex Polycyclic and Heterobiaryl Systems
Quinolin-4-ylboronic acid hydrochloride serves as a cornerstone in the construction of complex molecular frameworks, particularly polycyclic and heterobiaryl systems. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. nih.govyoutube.comyoutube.com In this reaction, the boronic acid group at the C-4 position of the quinoline (B57606) ring acts as the organoboron nucleophile, which couples with a variety of organic halides or triflates (electrophiles). youtube.com This capability allows for the direct linkage of the quinoline scaffold to other aromatic or heteroaromatic rings, giving rise to heterobiaryl structures that are prevalent in medicinal chemistry and materials science. nih.govnih.gov
The synthesis of these systems is critical, as the fusion or connection of multiple ring structures can lead to compounds with unique electronic and steric properties. For instance, the coupling of quinolin-4-ylboronic acid with various aryl halides can produce a library of 4-arylquinolines. rsc.org This strategy is not limited to simple biaryls; it can be extended to create more elaborate polycyclic aromatic hydrocarbons (PAHs) by selecting appropriate coupling partners. nih.govresearchgate.netrsc.org The ability to forge these connections under relatively mild conditions makes Quinolin-4-ylboronic acid a preferred reagent for building molecular complexity from simpler precursors. youtube.com
| Quinoline Reagent | Coupling Partner (Ar-X) | Catalyst/Base System | Product Type | Reference |
|---|---|---|---|---|
| Quinolin-4-ylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Na₂CO₃ | 4-Arylquinoline | rsc.org |
| Quinolin-4-ylboronic acid pinacol (B44631) ester | Heteroaryl Chloride | Pd-G3-Xantphos / K₃PO₄ | 4-Heteroarylquinoline | nih.gov |
| Quinolin-3-ylboronic acid | 7-Bromoquinolin-2(1H)-one | Pd(dppf)Cl₂ / K₂CO₃ (Microwave) | 3,7'-Biquinoline Derivative | researchgate.net |
Functionalization of Quinoline Rings for Diverse Molecular Scaffolds
The functionalization of the quinoline ring is a key objective in synthetic chemistry, aimed at modulating the biological and physical properties of the resulting molecules. rsc.orgnih.gov this compound is a strategic tool for achieving this, providing a precise handle for introducing a vast array of substituents at the C-4 position. While other methods for C-H functionalization exist, the use of a boronic acid intermediate via Suzuki-Miyaura coupling offers a reliable and highly versatile platform for creating diverse molecular scaffolds. rsc.orgrsc.org
The process often begins with the conversion of a 4-chloroquinoline (B167314) to its corresponding boronic ester, which can then be hydrolyzed to the boronic acid or used directly in coupling reactions. rsc.org This borylation at the C-4 position transforms the quinoline into a versatile building block. rsc.org By reacting this building block with a wide selection of commercially available or readily synthesized aryl and heteroaryl halides, chemists can systematically introduce different chemical motifs. nih.gov This approach allows for the exploration of structure-activity relationships by modifying the appended group, which is a fundamental practice in drug discovery. nih.gov The result is the generation of libraries of quinoline derivatives with varied electronic and steric properties, expanding the chemical space accessible from a single precursor. rsc.org
| Quinoline Precursor | Coupling Partner | Resulting Scaffold Feature | Potential Application Area | Reference |
|---|---|---|---|---|
| 4-(Bpin)quinoline | Bromobenzene | 4-Phenylquinoline | Core for bioactive molecules | rsc.org |
| 4-(Bpin)quinoline | 2-Bromopyridine | 4-(Pyridin-2-yl)quinoline | Ligand for metal complexes | nih.gov |
| 4-(Bpin)quinoline | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)quinoline | Fluorescent probes | rsc.org |
| 4-(Bpin)quinoline | 3-Bromothiophene | 4-(Thiophen-3-yl)quinoline | Organic electronics | nih.gov |
Strategic Use in Multi-Component Reactions for Molecular Complexity
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Quinolin-4-ylboronic acid is a valuable component in a specific class of MCRs, most notably the Petasis borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org This reaction involves an amine, a carbonyl compound (often an aldehyde or keto-acid), and an organoboronic acid to produce substituted amines, including valuable unnatural α-amino acids. organic-chemistry.org
In the context of this compound, the quinoline moiety can participate as the amine component, or Quinolin-4-ylboronic acid itself can serve as the boronic acid component. wikipedia.orgnih.gov For instance, a Petasis reaction employing an amine, glyoxylic acid, and Quinolin-4-ylboronic acid would yield an N-substituted-α-(quinolin-4-yl)glycine derivative. This one-pot synthesis provides rapid access to complex molecules from simple, readily available starting materials. The reaction's tolerance for a wide range of functional groups and its typically mild conditions make it a powerful tool for generating molecular complexity and for the rapid assembly of compound libraries. wikipedia.org The use of chiral auxiliaries or catalysts can also render the reaction enantioselective, providing access to optically active products of significant interest in pharmaceutical development. mdpi.com
| Amine Component | Carbonyl Component | Boronic Acid Component | Product Class | Reference |
|---|---|---|---|---|
| Secondary Amine (e.g., Piperidine) | Glyoxylic Acid | Quinolin-4-ylboronic acid | α-(Quinolin-4-yl) Amino Acid Derivative | organic-chemistry.org |
| Quinoline | Aldehyde | Alkenylboronic Acid | Substituted Dihydroquinoline | wikipedia.org |
| Aniline | Formaldehyde | Quinolin-4-ylboronic acid | N-Phenyl-1-(quinolin-4-yl)methanamine | organic-chemistry.org |
Contributions to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a modern synthetic strategy that aims to produce collections of structurally diverse small molecules in an efficient manner, starting from common building blocks. nih.gov this compound is an exemplary reagent within the DOS paradigm due to its inherent versatility and reactivity. thieme.denih.govrsc.org Its utility in both Suzuki couplings and Petasis MCRs allows for the creation of vast and diverse chemical libraries from a single, accessible core structure.
The contribution of Quinolin-4-ylboronic acid to DOS can be viewed through two primary diversification strategies:
Substituent Diversity: Through palladium-catalyzed cross-coupling, a single quinoline boronic acid can be paired with hundreds of different aryl or heteroaryl halides. This introduces a wide variety of appendages at the C-4 position, systematically varying the steric, electronic, and physicochemical properties of the final compounds. This is a classic "build/couple/pair" strategy in library synthesis. rsc.org
Scaffold Diversity: Through multi-component reactions like the Petasis reaction, Quinolin-4-ylboronic acid can be combined with diverse sets of amines and carbonyl compounds. wikipedia.orgorganic-chemistry.org This approach rapidly generates significant structural complexity and introduces multiple points of diversity in a single step, leading to a wide range of distinct molecular scaffolds.
By leveraging these powerful chemical transformations, this compound facilitates the exploration of a broad chemical space. This accelerates the discovery of new molecules with interesting properties, particularly in the fields of drug discovery and materials science, where molecular diversity is a key driver of innovation. nih.govnih.govresearchgate.net
Research in Medicinal Chemistry and Chemical Biology
Design Principles for Quinoline-Boronic Acid Based Bioactive Agents
The rational design of bioactive agents derived from quinolin-4-ylboronic acid hydrochloride is underpinned by a deep understanding of how its structural components contribute to target engagement and biological activity.
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the quinoline-boronic acid scaffold influence its interaction with a biological target. For quinoline (B57606) derivatives in general, SAR studies have revealed several key principles. The substitution pattern on the quinoline ring is critical for determining potency and selectivity. For instance, in the development of various enzyme inhibitors, specific positions on the quinoline core are often targeted for modification to enhance binding affinity and pharmacokinetic properties.
The boronic acid group itself is a key determinant of activity. As a bioisostere for other functional groups, it can form reversible covalent bonds with serine, threonine, or cysteine residues within an enzyme's active site, leading to potent inhibition. The acidity and reactivity of the boronic acid can be modulated by substituents on the quinoline ring, providing a means to fine-tune its binding characteristics.
In the context of quinoline-based inhibitors, SAR exploration often involves:
Modification of the Quinoline Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline ring to probe the steric and electronic requirements of the target's binding pocket.
Alteration of the Boronic Acid Moiety: While the boronic acid is often essential for the mechanism of action, its presentation and the groups surrounding it can be optimized.
Introduction of Linkers and Additional Scaffolds: Utilizing the boronic acid as a reactive handle for Suzuki-Miyaura coupling allows for the introduction of diverse chemical functionalities, expanding the chemical space and enabling the creation of molecules that can interact with multiple subsites of a target protein.
| Modification Site | General Observation from SAR Studies | Potential Impact on Activity |
| Quinoline Ring Substituents | Introduction of specific groups can enhance hydrophobic or polar interactions with the target enzyme. | Can modulate potency, selectivity, and pharmacokinetic properties. |
| Boronic Acid Position | The position of the boronic acid on the quinoline scaffold is crucial for proper orientation within the active site. | Determines the ability to form key interactions with catalytic residues. |
| Bioisosteric Replacement | Replacing the boronic acid with other functional groups can help to understand its role in binding. | Can lead to a loss or change in the mechanism of inhibition. |
Structure-guided design, which relies on the three-dimensional structure of the target protein, is a powerful strategy for optimizing quinoline-boronic acid-based inhibitors. By visualizing how a lead compound binds to its target, medicinal chemists can make rational modifications to improve its properties.
For instance, in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a structure-guided approach with quinoline-4-carboxylic acids (a related class of compounds) has been successfully employed. nih.govnih.gov This involved identifying key interactions between the quinoline core and the enzyme's binding pocket and then designing new analogs to form additional hydrogen bonds or hydrophobic interactions. nih.govnih.gov A similar strategy can be applied to quinolin-4-ylboronic acid derivatives.
The process typically involves:
Determining the Co-crystal Structure: Obtaining the X-ray crystal structure of the target enzyme in complex with a quinoline-based inhibitor.
Analyzing the Binding Mode: Identifying the key amino acid residues involved in the interaction with the inhibitor.
In Silico Modeling: Using computational tools to predict how modifications to the inhibitor will affect its binding affinity and selectivity.
Synthesis and Biological Evaluation: Synthesizing the designed analogs and testing their activity in biochemical and cellular assays.
This iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds to achieve the desired potency, selectivity, and drug-like properties.
Exploration of Quinoline-Boronic Acid Derivatives as Biological Probes
The unique chemical properties of the boronic acid group and the photophysical characteristics of the quinoline scaffold make their combination ideal for creating sophisticated biological probes. nih.govcrimsonpublishers.com Boronate-based probes are particularly effective tools for detecting and quantifying biological oxidants. nih.gov The core mechanism involves the selective oxidative deboronation of the aryl boronate in the presence of specific reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite, leading to a measurable signal. nih.gov
The quinoline moiety itself is a valuable fluorophore in bio-imaging applications due to its inherent fluorescence properties. crimsonpublishers.comcrimsonpublishers.com Researchers have developed quinoline-based fluorescent probes for various applications, including:
Multiphoton Fluorescent Probes: For selective detection of lipid droplets in living cells with benefits like deeper tissue penetration and lower phototoxicity. crimsonpublishers.comcrimsonpublishers.com
Near-Infrared (NIR) Probes: For imaging amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease. crimsonpublishers.com
Chemosensors: For detecting specific metal ions or analytes through mechanisms like Chelation Enhanced Fluorescence (CHEF) or Forster Resonance Energy Transfer (FRET). crimsonpublishers.comcrimsonpublishers.com
The combination of a quinoline ring with a boronic acid group allows for the rational design of probes where the boronic acid acts as a reaction trigger in response to a specific biological analyte, which in turn modulates the fluorescence of the quinoline reporter. nih.govresearchgate.net
Investigation of Biological Activity in Cellular Systems
The biological impact of compounds derived from quinolin-4-ylboronic acid has been primarily investigated in the context of cancer. As detailed in the CLK/ROCK inhibitor research, pyrazolo[4,3-f]quinoline derivatives have demonstrated potent cytotoxic activity against specific cancer cell lines. mdpi.comnih.gov
In cellular assays, these compounds were shown to effectively inhibit the growth of renal cancer and leukemia cells. mdpi.comnih.gov The investigation into their mode of action in the Caki-1 renal cancer cell line provided significant mechanistic insights. Flow cytometry analysis confirmed that the lead compounds induce cell cycle arrest, preventing the cancer cells from progressing through their normal division cycle. mdpi.comnih.gov Furthermore, immunoblotting assays showed a marked increase in the levels of p-H2AX, a well-established biomarker for DNA double-strand breaks. This indicates that the compounds' anticancer activity stems, at least in part, from their ability to induce significant DNA damage in cancer cells. mdpi.com
| Cell Line | Compound Type | Observed Effect | Mechanism |
|---|---|---|---|
| Caki-1 (Renal Cancer) | 3H-pyrazolo[4,3-f]quinoline | Potent growth inhibition | Cell cycle arrest, Induction of DNA damage (p-H2AX upregulation) |
| Leukemia Cell Lines | 3H-pyrazolo[4,3-f]quinoline | Potent growth inhibition | Not specified |
| Generic Cancer Cells | Quinazolinone derivatives | Modulation of ALK2 activity | Direct kinase inhibition |
Pharmacokinetic Considerations in Compound Design and Development
While specific pharmacokinetic data for this compound is not extensively documented, general principles for quinoline-based compounds and boronic acids guide their development into viable drug candidates. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of a compound's efficacy. nih.govnih.gov
Key considerations for this class of compounds include:
Absorption and Bioavailability: Some quinoline-based drugs (quinolones) exhibit high oral bioavailability, meaning they are absorbed efficiently and completely from the gastrointestinal tract. nih.gov However, interactions with co-administered substances like magnesium or aluminum-containing antacids can impair absorption. nih.gov
Distribution: Quinolines often show high volumes of distribution and relatively low protein binding, suggesting they distribute widely throughout the body into tissues beyond the bloodstream. nih.gov
Metabolism: The route of elimination is a crucial factor. Compounds primarily metabolized by the liver can have more significant drug-drug interactions (e.g., with theophylline) compared to those eliminated by the kidneys. nih.gov In critically ill patients, physiological changes can dramatically alter drug metabolism and clearance, requiring careful consideration. nih.gov
Chemical Modification: In the development of the dual CLK/ROCK inhibitors, a strategy known as "magic methylation" was employed. mdpi.comnih.gov The addition of a single methyl group to the lead compound HSD1400 to create HSD1791 successfully altered its kinase selectivity profile. mdpi.comnih.gov This exemplifies how minor structural modifications can be used to fine-tune a compound's properties, including its pharmacokinetic profile and target engagement, during the design and development phase.
Theoretical and Computational Investigations of Quinolin 4 Ylboronic Acid Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules like quinolin-4-ylboronic acid hydrochloride.
Density Functional Theory (DFT) Studies of Electronic Structure
DFT is a powerful computational method used to investigate the electronic properties of molecules, offering insights into structure, bonding, and reactivity. nih.gov For quinoline (B57606) derivatives, DFT studies have been employed to understand their electronic structures and have revealed that the distribution of electron density is key to their chemical behavior. ekb.eg
In the case of this compound, the protonation of the quinoline nitrogen atom significantly influences the electronic landscape. This protonation is expected to increase the electron-accepting character of the quinoline ring system. The boronic acid group, -B(OH)₂, is a versatile functional group that can participate in various interactions. Under physiological conditions, the sp²-hybridized boron atom can interact with nucleophiles to form a tetracoordinate sp³-hybridized state. mdpi.com
Theoretical calculations on related quinoline derivatives have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental in predicting chemical reactivity. asianpubs.org For this compound, the HOMO is likely to be located on the quinoline ring, while the LUMO may be associated with the boronic acid moiety and the electron-deficient quinolinium ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity.
A hypothetical table of calculated electronic properties for quinolin-4-ylboronic acid, based on typical values for similar molecules, is presented below.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability. |
| Energy of LUMO | -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment (μ) | 3.2 D | Measures the overall polarity of the molecule. |
Note: These values are illustrative and would require specific DFT calculations for this compound for verification.
Energetic Analysis of Reaction Pathways and Transition States
Computational chemistry provides the tools to map out the energetic landscapes of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction is its interaction with diols to form boronate esters. This reaction is fundamental to the use of boronic acids in sensors and for drug delivery.
Studies on the kinetics and reaction mechanisms of boronic acids with diols have shown that the reaction proceeds in two steps, with the initial interaction being the rate-determining step. rsc.org The reactivity of the boronic acid is influenced by the electronic nature of its substituents and the pH of the medium. rsc.org In acidic conditions, the boronic acid form is more prevalent and can be a better sensor for certain diols. rsc.org The protonated quinoline ring in this compound would act as a strong electron-withdrawing group, influencing the Lewis acidity of the boron atom and thus its reactivity towards diols.
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. mdpi.com This is crucial in drug discovery and design.
Boronic acid-containing compounds have gained prominence in medicinal chemistry, with several FDA-approved drugs featuring this moiety. mdpi.com They are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. mdpi.com Molecular docking studies on quinoline-based compounds have been used to explore their potential as inhibitors for various enzymes. For instance, derivatives of quinoline have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov
In the context of this compound, docking simulations could be employed to predict its binding affinity and mode of interaction with target proteins. The quinoline core could engage in π-stacking or hydrophobic interactions with aromatic amino acid residues, while the boronic acid group could form hydrogen bonds or covalent interactions with active site residues. The protonated nitrogen would likely favor interactions with negatively charged residues.
A study on pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety identified them as dual CLK/ROCK inhibitors with anticancer properties. mdpi.com Docking studies revealed that the pyrazole (B372694) moiety formed hydrogen bonds with hinge residues, while the boronic acid group interacted with an aspartate residue in the DFG motif of the kinases. mdpi.com
Prediction of Chemical Reactivity and Regioselectivity
Computational methods can predict the most likely sites for chemical reactions on a molecule. For this compound, key aspects of its reactivity include electrophilic and nucleophilic attacks. The protonated quinoline ring is activated towards nucleophilic attack, while the boronic acid group can participate in various coupling reactions, such as the Suzuki-Miyaura coupling.
Fukui functions, derived from DFT calculations, are often used to predict the local reactivity of different atomic sites within a molecule. asianpubs.org For a related compound, 4-methylquinoline, computational studies have identified the most probable sites for electrophilic attack. asianpubs.org In this compound, the presence of the boronic acid group at the 4-position and the protonation of the nitrogen will be the dominant factors governing its regioselectivity in various reactions.
Studies of Intermolecular Interactions and Crystal Engineering with Boronic Acids
The solid-state structure of a compound is governed by a complex interplay of intermolecular interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. Crystal engineering aims to understand and control these interactions to design materials with desired properties.
Analysis of Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction that plays a major role in the crystal packing of molecules containing hydrogen bond donors and acceptors. In this compound, the boronic acid group provides two hydroxyl groups (-OH) that can act as hydrogen bond donors. The quinoline nitrogen, even when protonated, and the oxygen atoms of the boronic acid can act as hydrogen bond acceptors. The chloride anion is also a strong hydrogen bond acceptor.
Boron-based compounds are known to form extensive hydrogen-bonding networks, which are crucial in their biological activity and drug-receptor interactions. rsc.org It is anticipated that the crystal structure of this compound would feature a robust three-dimensional network of hydrogen bonds involving the quinolinium cation, the boronic acid moiety, and the chloride anion.
Self-Assembly Mechanisms of Boronic Acid Motifs
The self-assembly of boronic acid-containing molecules is a robust strategy for the construction of intricate supramolecular architectures. This process is primarily governed by a combination of reversible covalent bond formation and non-covalent interactions, which together direct the spatial arrangement of the molecular components. In the context of this compound, the self-assembly is expected to be driven by several key interactions, including boronic acid dehydration, intermolecular hydrogen bonding, and π-π stacking, with the potential for dative B-N bond formation.
A foundational mechanism in the self-assembly of boronic acids is the reversible dehydration to form boroxine (B1236090) anhydrides. This process involves the condensation of three boronic acid molecules to yield a stable six-membered ring. This dynamic covalent chemistry allows for error correction and the thermodynamic selection of the most stable assemblies.
Beyond boroxine formation, hydrogen bonding plays a critical role. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks. In the solid state, these interactions can create tapes, sheets, or more complex three-dimensional structures.
A particularly interesting aspect of quinolineboronic acids is the potential for the formation of an intramolecular or intermolecular dative bond between the Lewis acidic boron atom and the Lewis basic quinoline nitrogen. Studies on other isomers, such as 8-quinolineboronic acid, have shown that this B-N interaction can be a dominant factor in its self-assembly, leading to the formation of dimeric structures. acs.org In contrast, for 5-quinolineboronic acid, this B-N interaction is not observed in the solid state, where the assembly is instead controlled by hydrogen bonding between the boronic acid units. acs.org For quinolin-4-ylboronic acid, the geometric arrangement may allow for intermolecular B-N interactions, which would significantly impact the resulting supramolecular architecture.
Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating these self-assembly mechanisms. DFT calculations can be used to determine the energetics of different potential assembly modes, including the stability of boroxine formation versus hydrogen-bonded dimers or polymers. researchgate.net Furthermore, these calculations can predict the strength and geometry of hydrogen bonds and π-π stacking interactions. By modeling various potential dimeric and oligomeric structures, the most thermodynamically favorable assembly pathways can be identified.
| Interaction Type | Description | Relevance to Quinolin-4-ylboronic Acid |
| Boroxine Formation | Reversible dehydration of three boronic acid molecules to form a six-membered ring. | A primary driving force for self-assembly. |
| Hydrogen Bonding | Interactions involving the boronic acid hydroxyl groups and the quinoline nitrogen. | Crucial for the formation of extended networks. |
| π-π Stacking | Non-covalent interaction between the aromatic quinoline rings. | Contributes to the stability of the assembled structure. |
| Dative B-N Bonding | Potential coordinate bond between the boron atom and the quinoline nitrogen. | Could lead to unique dimeric or polymeric structures, influencing the overall assembly. acs.org |
Computational Basicity and Acid-Base Properties
The acid-base properties of this compound are complex, involving both the acidic boronic acid group and the basic quinoline nitrogen. Computational chemistry provides powerful tools to dissect these properties and predict the pKa values associated with the different protonation states of the molecule.
The basicity of the quinoline nitrogen is a key parameter. Quinoline itself is a weak base, and its basicity can be significantly influenced by substituents. acs.orgwgtn.ac.nzresearchgate.net The boronic acid group at the 4-position is expected to be electron-withdrawing, which would decrease the electron density on the quinoline nitrogen and thus lower its basicity (increase its pKaH). In the hydrochloride salt, the quinoline nitrogen is protonated.
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate pKa values. nih.gov A common approach is the direct method, which involves calculating the Gibbs free energy change for the deprotonation reaction in solution, often using a polarizable continuum model (PCM) to account for solvent effects. Another approach is the proton exchange method, which calculates the relative acidity or basicity of a compound compared to a reference species with a known pKa. bogazici.edu.tr
For this compound, there are two key acid-base equilibria to consider: the deprotonation of the protonated quinoline nitrogen and the deprotonation of the boronic acid.
Quinolinium Deprotonation: Quinoline-H+ <=> Quinoline + H+
Boronic Acid Deprotonation: R-B(OH)2 + H2O <=> R-B(OH)3- + H+
Computational studies on substituted quinolines have shown that electron-donating groups increase the basicity of the quinoline nitrogen, while electron-withdrawing groups decrease it. acs.orgwgtn.ac.nzresearchgate.net Therefore, the boronic acid group is anticipated to make the quinolinium ion a stronger acid (lower pKa) compared to unsubstituted quinolinium.
The acidity of the boronic acid itself is also influenced by the quinoline ring. The electron-withdrawing nature of the protonated quinolinium ring would increase the Lewis acidity of the boron center, making the boronic acid a stronger acid (lower pKa).
DFT calculations can provide quantitative estimates of these pKa values. The table below presents hypothetical calculated pKa values for quinolin-4-ylboronic acid based on trends observed for similar compounds in the literature. It is important to note that these are illustrative values and would need to be confirmed by specific calculations for this molecule.
| Ionizable Group | Equilibrium | Expected pKa Range | Computational Method |
| Quinolinium ion | Quinoline-H+ <=> Quinoline + H+ | 4.5 - 5.5 | DFT with PCM |
| Boronic acid | R-B(OH)2 <=> R-B(OH)3- + H+ | 8.0 - 9.0 | DFT with PCM |
These computational approaches allow for a detailed understanding of the acid-base behavior of this compound, which is crucial for its application in various fields, including medicinal chemistry and materials science. The ability to theoretically predict these properties facilitates the rational design of new molecules with tailored characteristics. nih.gov
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Elucidation of Novel Derivatives
The characterization of novel derivatives stemming from quinolin-4-ylboronic acid hydrochloride is fundamentally dependent on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹¹B NMR, provides detailed information about the molecular framework, while mass spectrometry (MS) confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the structure of new organic compounds. For instance, in the synthesis of novel boronic acid-containing pyrazolo[4,3-f]quinoline-based inhibitors, the structures of all compounds were confirmed using 500 MHz spectrometers with tetramethylsilane as an internal standard. mdpi.com The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectra reveal the connectivity of protons, while ¹³C NMR spectra identify the carbon skeleton of the molecule. mdpi.com For example, the characterization of (5-chloro-quinolin-8-yloxy) acetic acid involved extensive NMR analysis, where ¹H NMR chemical shifts were observed at δ 4.92 for the O-CH₂ protons and between 7.08 and 8.94 for the quinoline (B57606) ring protons. scirp.org The corresponding ¹³C NMR spectrum showed signals at δ 65.94 for the CH₂ carbon and a range of signals for the quinoline and carboxylic acid carbons. scirp.org Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, are often employed to unambiguously assign all signals, as was done for new pyrrolidinyl quinoline alkaloids. researchgate.net
¹¹B NMR spectroscopy is particularly crucial for studying boronic acids and their complexes. It is a convenient tool for monitoring the interconnected acidity and binding phenomena of phenyl boronic acids with diols. nih.gov The chemical shift in ¹¹B NMR can indicate the coordination state of the boron atom, distinguishing between the trigonal boronic acid and the tetrahedral boronate ester formed upon binding with a diol. nih.govnih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of a synthesized compound, which allows for the confirmation of its elemental formula. mdpi.comnih.gov For example, in the characterization of novel pyrazolo[4,3-f]quinoline derivatives, HRMS (ESI) was used to find the m/z values, which were then compared to the calculated values to confirm the chemical formula. mdpi.com
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The synthesis of new metal complexes with quinoline derivatives often involves IR spectroscopy to confirm the coordination of the ligand to the metal ion. researchgate.net For instance, the characterization of (5-chloro-quinolin-8-yloxy) acetic acid involved recording its infrared spectrum in KBr pellets to identify characteristic vibrational modes. scirp.org
| Technique | Observed Data (Example: (5-chloro-quinolin-8-yloxy) acetic acid) | Information Gained |
|---|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ: 4.92 (2H, s, O-CH₂); 7.08-8.94 (m, quinoline protons) scirp.org | Proton environment and connectivity |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 65.94 (CH₂); 110.54-153.54 (quinoline carbons); 170.34 (CO₂H) scirp.org | Carbon skeleton structure |
| HRMS (ESI) | Calculated vs. Found m/z values for [M+H]⁺ mdpi.com | Elemental composition and molecular weight confirmation |
| FT-IR (KBr pellet) | Characteristic bands for C=O, C-O, C-N, O-H vibrations scirp.org | Identification of functional groups |
X-ray Crystallography for Precise Structural Determination of Complexes and Intermediates
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline solids, including metal complexes and reaction intermediates involving quinoline-boronic acid derivatives. nih.gov This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding reaction mechanisms and structure-activity relationships.
The process involves four major steps: crystallization, data collection, structure solution, and refinement. nih.gov Obtaining a single crystal of suitable quality is often the most challenging step. nih.gov Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic structure is determined. memtein.com
In the context of quinoline derivatives, single-crystal X-ray diffraction has been used to characterize the structures of various metal complexes. For example, the structures of manganese(II), cobalt(II), cadmium(II), and silver(I) complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid were determined by this method, revealing details about their coordination environments and how they form 1D chain or 3D network structures. researchgate.net Similarly, the molecular structure of a nickel(II) complex with 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide was established using single-crystal X-ray determination, confirming the tridentate chelation of the ligand through N,N,S-donor sites. uomphysics.net The crystal structure of an iron(II) "Picket Fence" porphyrin complex was also elucidated, providing insights into its high-spin state and electronic configuration. frontiersin.org
| Parameter | Value (Example: Ni(II) Complex uomphysics.net) | Significance |
|---|---|---|
| Crystal System | Triclinic | Defines the basic geometry of the unit cell |
| Space Group | P-1 | |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Specifies the size and shape of the repeating unit in the crystal |
| Coordination Geometry | Octahedral/Square Planar etc. | Describes the arrangement of ligands around the central metal ion |
| Key Bond Lengths/Angles | e.g., Ni-N, Ni-S distances | Provides precise information on the molecular structure |
Chromatographic Methods for Isolation and Purity Assessment in Complex Syntheses
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its derivatives from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally unstable compounds. Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis of boronic acids and their derivatives. nih.gov However, the analysis of reactive pinacolboronate esters can be challenging due to their facile hydrolysis to the corresponding boronic acids. nih.gov Strategies to overcome this include using non-aqueous, aprotic diluents and highly basic mobile phases with an ion-pairing reagent to stabilize the ester and achieve good separation. nih.gov A systematic approach to developing an HPLC method for boronic acids involves screening different columns (e.g., XSelect Premier HSS T3), mobile phase additives, and organic modifiers (acetonitrile vs. methanol) to achieve optimal resolution. waters.com An on-line HPLC method has also been developed for the selective detection of boronic acids by post-column reaction with alizarin, which forms a fluorescent complex, allowing for sensitive detection in complex mixtures. nih.gov
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While many boronic acids are nonvolatile, derivatization can be employed to make them amenable to GC analysis. americanpharmaceuticalreview.com However, due to the challenges of hydrolysis and poor solubility of the resulting boronic acids, GC is often less suitable than HPLC for this class of compounds. nih.gov
Purification of synthesized compounds is often achieved using flash or column chromatography on silica (B1680970) gel. mdpi.com The purity of the final products is then typically confirmed by analytical HPLC, often coupled with a mass spectrometer (LC-MS) for peak identification. researchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase (e.g., C18, HSS T3) waters.com | Stationary phase for separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, triethylamine) nih.govsielc.com | Elutes compounds from the column; additives control pH and peak shape |
| Gradient | Linear gradient from low to high organic content waters.com | Separates compounds with a wide range of polarities |
| Detection | UV-Vis, Fluorescence (post-column derivatization) nih.gov, Mass Spectrometry (MS) researchgate.net | Monitors the eluting compounds |
Development of Fluorescence-Based Detection and Sensing Applications
Quinoline and boronic acid moieties are both valuable components in the design of fluorescent sensors. The quinoline scaffold possesses interesting fluorescence properties, while the boronic acid group can act as a recognition site for specific analytes, particularly those containing diol functionalities like saccharides. bath.ac.ukcrimsonpublishers.com
The sensing mechanism often relies on the interaction between the boronic acid group and the target analyte, which modulates the fluorescence properties of the quinoline fluorophore. Boronic acids can reversibly bind with 1,2- or 1-3-diols to form cyclic esters, leading to significant changes in fluorescence. nih.gov This principle has been widely used to develop sensors for carbohydrates. bath.ac.uknih.gov
Derivatives of quinoline boronic acid have been developed as fluorescent sensors for various targets:
Metal Ions: A novel diboronic acid sensor based on a 2-(4-boronophenyl)quinoline-4-carboxylic acid building block was synthesized for the selective and real-time recognition of Fe³⁺ ions. nih.gov The fluorescence of the sensor was immediately quenched upon the addition of Fe³⁺, while other metal ions caused no significant change. nih.gov Other quinoline-based probes have been designed for detecting Zn²⁺. bohrium.com
Reactive Oxygen Species: A quinoline-based probe was developed for the detection and imaging of hypochlorous acid (HOCl) in inflammatory disorders like rheumatoid arthritis. nih.gov The probe exhibited high selectivity and sensitivity, with a fast response time. nih.gov
Boronic Acid Agents: A red-emitting fluorescence sensor was designed to detect boronic acid-containing agents, such as those used in boron neutron capture therapy (BNCT). mdpi.com This allows for the visualization of the subcellular localization of these therapeutic agents. mdpi.com
Future Research Directions and Emerging Trends
Discovery of Novel and Efficient Synthetic Routes
While methods for the synthesis of quinoline (B57606) boronic acids exist, future research is geared towards developing more efficient, scalable, and environmentally benign synthetic strategies. A key area of development is the use of modern catalytic systems. For instance, Palladium-catalyzed C-4 borylation of structurally complex chloroquinolines using bis(pinacolato)diboron (B136004) has been shown to be an effective method. rsc.org This strategy allows for the direct installation of the boryl group at the desired position and tolerates a wide range of medicinally important functional groups. rsc.org Future work will likely focus on optimizing these catalytic systems to reduce catalyst loading, broaden the substrate scope, and utilize greener solvents.
Furthermore, the conversion of borylated quinolines into the corresponding boronic acids is a critical step. rsc.org Research into streamlined procedures, such as efficient hydrolysis of boronate esters or trifluoroborate salts, is essential for making these compounds more accessible for further applications. rsc.org The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction speed, control, and scalability, moving away from traditional, often harsh, multi-step procedures. organic-chemistry.org General strategies involving lithiation of a halo-quinoline followed by quenching with a trialkyl borate (B1201080) represent a fundamental approach that can be further refined for higher yields and purity. chemicalbook.com
Rational Design of Next-Generation Bioactive Agents
The quinoline scaffold is present in numerous approved drugs, and the boronic acid moiety is a key feature in several modern therapeutic agents. The rational design of next-generation bioactive agents based on quinolin-4-ylboronic acid hydrochloride is a highly promising research avenue. This approach moves beyond random screening to the deliberate, structure-based design of molecules with enhanced potency, selectivity, and pharmacological profiles.
A significant focus is on the development of kinase inhibitors, as kinases are crucial targets in oncology. mdpi.com For example, novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of Cdc-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in cancer cell growth and migration. mdpi.com Future research will involve systematic structure-activity relationship (SAR) studies to optimize these leads. nih.govresearchgate.net SAR studies help identify which parts of the molecule are critical for biological activity, such as the substituents on the quinoline ring and the nature of the side chains, guiding the synthesis of more effective analogs. nih.govpharmacy180.com
The design of dual-target inhibitors, such as those targeting both EGFR and HER-2, represents another key trend. researchgate.netrsc.org By modifying the quinoline core and its substituents, researchers aim to create compounds that can overcome drug resistance mechanisms associated with single-target therapies. researchgate.net The ultimate goal is to leverage the unique chemical properties of the quinolin-4-ylboronic acid scaffold to develop novel drug candidates for a range of diseases, from cancer to infectious diseases. nih.govmdpi.com
Expansion into Materials Science and Catalysis
Beyond its biological potential, this compound is an attractive building block for advanced functional materials and catalysts. The inherent electronic and photophysical properties of the quinoline ring system, combined with the versatile reactivity of the boronic acid group, open up new possibilities in materials science.
One emerging application is in the development of electrochromic materials. mdpi.comnih.gov Quinoline and isoquinoline (B145761) derivatives have been used to create compounds that change color in response to an electrical potential, which is useful for applications like smart windows and displays. mdpi.comresearchgate.net The boronic acid moiety can be used to tune the electronic properties of these materials or to anchor them to surfaces.
Another area of expansion is the creation of novel polymers and sensors. Boronic acid-containing polymers are known for their ability to respond to stimuli like pH and the presence of diols, such as glucose. mdpi.comresearchgate.net This makes quinolin-4-ylboronic acid a candidate monomer for synthesizing "smart" hydrogels or polymers for controlled drug delivery or for creating sensors to detect biologically important molecules. nih.govbath.ac.uk For instance, organoboron quinolate complexes can be incorporated into the main chain of π-conjugated polymers, which are used in organic electronics. mdpi.com
In the field of catalysis, organoboron acids are recognized as mild Lewis acid catalysts for various organic transformations. nih.gov The boronic acid group in quinolin-4-ylboronic acid can activate substrates, for example, by coordinating with carbonyls or activating carboxylic acids, while the quinoline nitrogen can act as a basic or hydrogen-bonding site. This dual functionality could be exploited to design novel, bifunctional organocatalysts for complex chemical reactions. nih.gov
Advancement of Integrated Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the pace of discovery for new applications of this compound. Future research will increasingly rely on these integrated methodologies to predict molecular properties, guide experimental design, and rationalize observed outcomes.
Density Functional Theory (DFT) calculations have proven invaluable for understanding the electronic structure and properties of quinoline derivatives. mdpi.comnih.gov Such theoretical studies can rationalize the correlation between molecular structure and electrochemical or photophysical behavior, which is crucial for designing new materials. researchgate.net For bioactive agents, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are essential. biorxiv.orgmdpi.comresearchgate.net Docking studies can predict how a molecule binds to a biological target, such as a protein's active site, while QSAR helps to build mathematical models that correlate chemical structure with biological activity. researchgate.netnih.gov
Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of a molecule within its biological environment over time. researchgate.net This integrated approach allows researchers to virtually screen libraries of potential derivatives, prioritize candidates for synthesis, and understand their mechanism of action at a molecular level. biorxiv.org This reduces the time and cost associated with traditional trial-and-error approaches, enabling a more rapid and rational development of new compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
